molecular formula C24H23BrF3NO4 B7739356 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7739356
M. Wt: 526.3 g/mol
InChI Key: UYZWLMJWEHQULX-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core, introduction of the bromophenoxy group, and the attachment of the cyclohexyl(methyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving chromen-4-one derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(2-fluorophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The uniqueness of 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-(2-bromophenoxy)-8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrF3NO4/c1-29(14-7-3-2-4-8-14)13-16-18(30)12-11-15-20(31)22(23(24(26,27)28)33-21(15)16)32-19-10-6-5-9-17(19)25/h5-6,9-12,14,30H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZWLMJWEHQULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Br)C(F)(F)F)O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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